molecular formula C8H8BrNO4 B1383497 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid CAS No. 1826110-12-6

5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid

Cat. No.: B1383497
CAS No.: 1826110-12-6
M. Wt: 262.06 g/mol
InChI Key: JKSPOJCCZWMMCA-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and methoxy groups attached to the pyridine ring, along with a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid typically involves the bromination of 2,6-dimethoxypyridine followed by carboxylation. One common method is as follows:

    Bromination: 2,6-Dimethoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.

    Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.

Scientific Research Applications

5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine: Lacks the bromine and carboxylic acid groups.

    5-Bromo-2-methoxypyridine: Lacks one methoxy group and the carboxylic acid group.

    5-Bromo-2,6-dimethoxypyridine: Lacks the carboxylic acid group.

Biological Activity

5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves several steps that focus on regioselective substitutions in pyridine derivatives. The compound can be synthesized from 2,6-dichloropyridine-3-carboxylic acid through nucleophilic substitution reactions. The efficiency of these reactions is crucial for obtaining high yields of the desired product, which has been reported to be around 67% in optimized conditions .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including lung adenocarcinoma (A549) cells. For instance, a study demonstrated that certain derivatives of this compound exerted potent cytotoxic effects against A549 cells, reducing cell viability to approximately 66% at a concentration of 100 µM .

The anticancer effects are primarily attributed to the compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis. It has been suggested that the carboxylic acid moiety plays a vital role in its biological activity by facilitating interactions with cellular receptors or enzymes implicated in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have indicated that compounds with similar structures exhibit selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This indicates a promising avenue for developing new antimicrobial agents derived from pyridine-based compounds .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives against A549 cells and found that those with specific substitutions exhibited enhanced anticancer properties compared to standard chemotherapeutics like cisplatin. The structure-activity relationship (SAR) analysis highlighted the importance of the carboxylic acid group in mediating these effects .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related pyridine derivatives against resistant strains. The findings suggested that modifications to the pyridine ring could enhance efficacy against resistant pathogens while minimizing toxicity to human cells .

Data Summary

PropertyObservation
Synthesis Yield ~67%
Cytotoxicity (A549) Viability reduced to 66% at 100 µM
Antimicrobial Activity Effective against multidrug-resistant S. aureus

Properties

IUPAC Name

5-bromo-2,6-dimethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSPOJCCZWMMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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